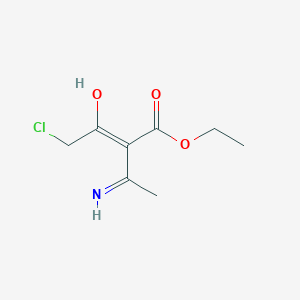

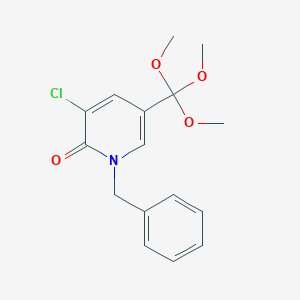

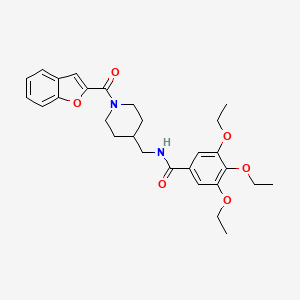

Ethyl (Z)-4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl (Z)-4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate, commonly referred to as Ethyl Chloroimidazole, is a synthetic organic compound that has been used in a variety of scientific and industrial applications. It is a colorless liquid with a pungent odor and is soluble in water. Ethyl Chloroimidazole has been used as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as a biopesticide in agriculture. It has also been used in the production of pharmaceuticals and in the synthesis of various other compounds.

Wissenschaftliche Forschungsanwendungen

Crystal Packing and Interactions

Ethyl (Z)-4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate demonstrates unique crystal packing properties. It utilizes rare N⋯π and O⋯π interactions rather than conventional "directed" hydrogen bonding. These interactions lead to distinctive structural formations like zigzag double-ribbons and 1-D double-columns in its crystalline state. This has implications for understanding molecular interactions and designing materials with specific structural properties (Zhang et al., 2011).

Enantioselective Hydrogenation

The compound has been pivotal in enantioselective hydrogenation processes. Specifically, it is used in transforming ethyl 2-oxo-4-arylbut-3-enoate into ethyl 2-hydroxy-4-arylbutyrate with high enantioselectivity. This process is sensitive to reaction temperatures and has laid the foundation for producing chiral drugs (Meng et al., 2008).

Synthesis of Fluorofuranones

This compound is integral in synthesizing 3-fluorofuran-2(5H)-ones. These are achieved through an efficient Z/E photoisomerisation followed by acid-catalyzed cyclization, showcasing the compound's versatility in complex chemical synthesis processes (Pomeisl et al., 2007).

Structural Analysis and Spectrometric Identification

The compound has been subject to detailed structural analysis and spectrometric identification. Its crystalline structure, spectral properties, and tautomeric forms have been thoroughly studied, contributing significantly to the field of chemical crystallography (Johnson et al., 2006).

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been found to interact with their targets, leading to changes in cellular processes . These interactions often involve the compound binding to a specific receptor, which can trigger a cascade of biochemical reactions within the cell.

Biochemical Pathways

For instance, indole derivatives have been found to affect various biological activities, which suggests that they may influence a range of biochemical pathways .

Pharmacokinetics

For instance, sunitinib, a tyrosine kinase inhibitor, has been found to have a plasma terminal elimination half-life of 51 hours in humans . The majority of the drug was excreted in the feces, with a smaller fraction excreted in the urine .

Result of Action

Compounds with similar structures have been found to have various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

For instance, the solvent used can affect the greenness of chemical processes . Additionally, the degradation of certain compounds can be influenced by the composition of the environment .

Eigenschaften

IUPAC Name |

ethyl (Z)-4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO3/c1-3-13-8(12)7(5(2)10)6(11)4-9/h10-11H,3-4H2,1-2H3/b7-6-,10-5? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMSYXJMPIRINH-MHOVPGDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(CCl)O)C(=N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/CCl)\O)/C(=N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,5-dimethylbenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2366688.png)

![3-butyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2366694.png)

![2-(benzylthio)-5-methyl-N-pyridin-3-yl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2366696.png)

![5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2366702.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2366705.png)

![N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide](/img/structure/B2366708.png)